N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a benzothiazole ring, a morpholine group, and a cyclopenta[d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the morpholine group and the cyclopenta[d]pyrimidine moiety. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features a benzothiazole moiety linked to a cyclopenta[d]pyrimidine structure through a sulfanyl group. It also incorporates a morpholine ring, which is known for enhancing the pharmacological properties of organic compounds. The molecular formula is C20H21N3O5S, indicating the presence of nitrogen, sulfur, and oxygen atoms that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(1,3-benzothiazol-2-yl)-2-acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown potent activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 10.7–21.4 μmol/mL for bacterial pathogens and higher for fungal species .
Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Organisms |
---|---|---|---|
4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacteria & Fungi |
4p | Not specified | Not specified | Fungi |
3h | Not specified | Not specified | Fungi |
Cytotoxicity and Antiproliferative Effects
Studies have indicated that benzothiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, the antiproliferative activity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines has been evaluated. Compounds with specific substituents on the benzothiazole ring showed enhanced activity against these cancer cells .
The biological activity of N-(1,3-benzothiazol-2-yl)-2-acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
- Disruption of Membrane Integrity : Certain compounds may disrupt microbial membranes, leading to cell lysis.
- Modulation of Signaling Pathways : Compounds may interfere with cellular signaling pathways that regulate cell growth and survival in cancer cells.
Study on Antimicrobial Efficacy
In a study evaluating a series of benzothiazole derivatives for their antimicrobial properties, it was found that certain modifications significantly enhanced their efficacy against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The study highlighted the importance of the morpholine group in increasing solubility and bioavailability .
Evaluation of Antiproliferative Activity
Another research effort focused on the antiproliferative effects of benzothiazole derivatives revealed that compounds with bulky substituents exhibited reduced activity against specific cancer cell lines compared to their less substituted counterparts. This suggests that structural modifications can significantly influence biological outcomes .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S2/c29-20(25-22-24-17-6-1-2-8-19(17)33-22)15-32-21-16-5-3-7-18(16)28(23(30)26-21)10-4-9-27-11-13-31-14-12-27/h1-2,6,8H,3-5,7,9-15H2,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHFUGRUTQYRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CCCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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